

Application Note: Quantification of Phenanthrene using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Methylenepheneanthrene

Cat. No.: B1676456

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Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest in environmental monitoring, toxicology, and pharmaceutical research due to its potential biological activities.^[1] Accurate and precise quantification of phenanthrene in various matrices is crucial for these studies. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely adopted analytical technique for this purpose, offering high resolution, sensitivity, and robustness.^[1] This document provides a detailed protocol for the quantification of phenanthrene using a reversed-phase HPLC method.

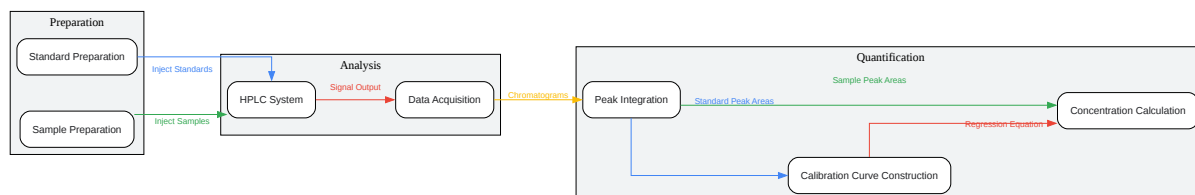
Principle

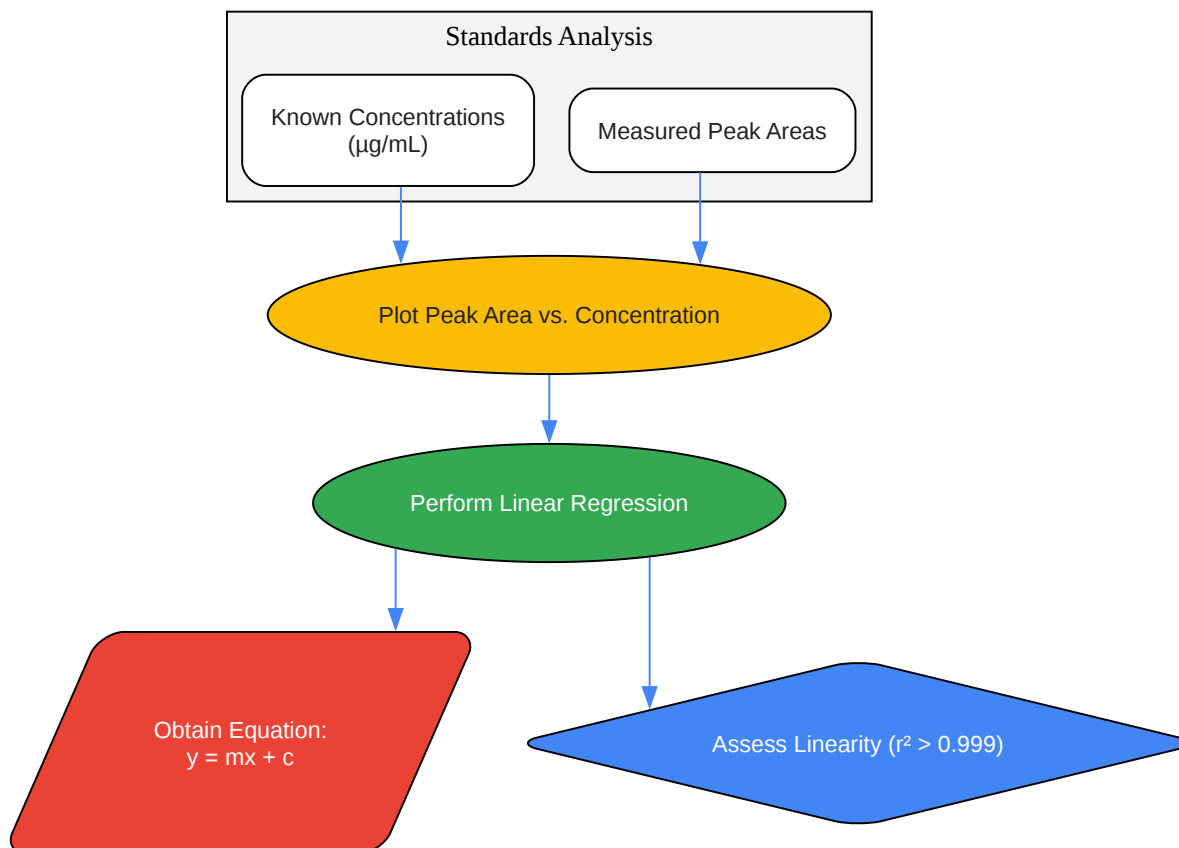
This method utilizes reversed-phase HPLC to separate phenanthrene from other components in a sample matrix. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase, typically a mixture of acetonitrile and water.^{[2][3][4]} Phenanthrene, being a hydrophobic compound, is retained by the stationary phase.^[5] By manipulating the mobile phase composition, either through isocratic or gradient elution, phenanthrene can be effectively separated and eluted. Detection is commonly achieved using a UV detector at a wavelength where phenanthrene exhibits strong absorbance, or a fluorescence detector for enhanced sensitivity and selectivity.^{[6][7]} Quantification is performed by comparing the peak area of the

analyte in the sample to a calibration curve generated from standards of known concentrations.

[8][9]

Experimental Workflow





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